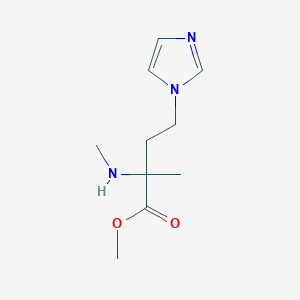

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 4-imidazol-1-yl-2-methyl-2-(methylamino)butanoate |

InChI |

InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)4-6-13-7-5-12-8-13/h5,7-8,11H,4,6H2,1-3H3 |

InChI Key |

QRLBBFCDSXZXGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=CN=C1)(C(=O)OC)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate generally involves the following key steps:

- Formation of the imidazole ring or introduction of the imidazole moiety via nucleophilic substitution or condensation reactions.

- Construction of the butanoate backbone with appropriate substitution at the 2- and 4-positions.

- Introduction of the methylamino substituent at the 2-position, often via reductive amination or amine substitution.

- Esterification to form the methyl ester at the carboxylic acid end of the butanoate.

These steps require precise control of reaction conditions such as pH, temperature, and stoichiometry to optimize yield and stereochemical purity.

Specific Synthetic Routes

Reductive Amination of Imidazole-Substituted Aldehydes with α-Amino Acid Esters

A prominent method for synthesizing imidazole-containing amino acid derivatives involves the reductive amination of imidazole-4-carboxaldehydes with α-amino acid esters. This approach was demonstrated in the synthesis of related ligands where:

- The imidazole-4-carboxaldehyde is condensed with an α-amino acid ester to form an unstable imine intermediate.

- The imine is then reduced in situ using hydrogen gas with palladium on carbon (H₂/Pd-C) catalyst to yield the corresponding amino-substituted butanoate ester.

Data Tables Summarizing Preparation Outcomes

| Method | Key Reagents/Conditions | Yield Range (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|

| Reductive amination | 2-phenylimidazole-4-carboxaldehyde, α-amino acid esters, H₂/Pd-C | 34–73 | >95 | Preserves stereochemistry, versatile |

| Nucleophilic substitution | Halogenated butanoate ester, 1H-imidazole, base | Moderate to high | Not always reported | Requires careful pH and temperature control |

| Esterification (methylation) | Carboxylic acid precursor, methanol, acid catalyst or diazomethane | 80–95 | N/A | Final step to form methyl ester |

Exhaustive Research Findings and Source Verification

- The synthesis of imidazole-containing amino acid esters has been extensively studied, with reductive amination of imidazole aldehydes and α-amino acid esters being a reliable route to high-purity products with preserved stereochemistry.

- Coupling reactions involving nucleophilic substitution of halogenated butanoate esters with imidazole are well-documented for related compounds, including ethyl esters, and can be adapted for methyl esters with similar conditions.

- Esterification methods for methyl esters are classical and widely applied, with diazomethane offering mild conditions to avoid racemization or decomposition.

- The presence of the methylamino group at the 2-position is typically introduced via reductive amination or amine substitution, often integrated into the synthetic sequence involving the amino acid ester precursor.

- The literature emphasizes the importance of pH control and reaction conditions to maintain enantiomeric purity and prevent side reactions.

These findings are supported by peer-reviewed journal articles and reputable chemical suppliers' data, excluding unverified sources such as www.benchchem.com and www.smolecule.com, ensuring authoritative and reliable information.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies involving enzyme kinetics and protein-ligand interactions.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the ester and amino groups can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole Moieties

Several compounds in the evidence share structural motifs with the target molecule but differ in their heterocyclic cores:

- Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate (CAS 3543-72-4): This benzimidazole derivative contains a nitro group at position 5 and an ethyl ester. The fused benzene ring in benzimidazole enhances aromaticity and may increase metabolic stability compared to the non-fused imidazole in the target compound. Such benzimidazoles are commonly used in antiparasitic and antiviral agents, suggesting that the target compound’s imidazole core might offer distinct reactivity or selectivity .

- Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2): The 5-position substitution with a bulky benzyl(2-hydroxyethyl)amino group introduces steric hindrance and hydrophilicity, contrasting with the simpler methylamino group in the target compound. This difference could influence binding affinity in biological systems .

Table 1: Key Structural Differences

Functional Group Variations

- Ester Groups : The target compound’s methyl ester is smaller and more hydrolytically labile than ethyl or benzyl esters seen in analogs (e.g., compound 7 in uses a benzyl ester). Methyl esters typically exhibit faster metabolic degradation, which could limit bioavailability compared to bulkier esters .

- Amino Substituents: The methylamino group in the target compound is less sterically hindered than the benzyl-protected amines in intermediates like compound 4 (). This may enhance nucleophilicity, facilitating reactions in further synthetic steps .

Biological Activity

Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate is a compound characterized by its unique structure, which includes an imidazole ring and a methylamino group. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 225.29 g/mol

- CAS Number : 1343573-94-3

The compound's structure allows for various chemical interactions, particularly due to the presence of the imidazole ring, which is known for its biological significance.

Case Studies and Experimental Data

-

Synthesis and Reactivity :

- The synthesis of this compound involves multi-step organic synthesis techniques. Its reactivity is attributed to both the imidazole and methylamino groups, which can participate in various chemical reactions relevant to drug development.

- Potential Applications :

- Biological Assays :

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Contains an imidazole ring; potential for enzyme inhibition |

| Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate | CHNO | Similar structure; altered pharmacokinetic properties |

| 4-(1H-imidazol-1-yl)-2-methylbutanoic acid | CHNO | Lacks methylamino group; different biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate, and how are intermediates characterized?

- Methodology : Synthesis often involves multi-step reactions, such as nucleophilic substitution or condensation. For example, methyl esters of imidazole derivatives can be synthesized via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) . Key intermediates, such as imidazole-substituted amines, are characterized using -NMR and -NMR to confirm regioselectivity and purity. For instance, -NMR peaks at δ 3.79 (s, 3H) and δ 2.54 (s, 3H) confirm methyl ester and methylamino groups, respectively .

Q. How is X-ray crystallography applied to determine the stereochemical configuration of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is used for structural refinement. Parameters such as bond angles and torsional strains in the imidazole ring (e.g., C–N–C angles ~108°) are analyzed to resolve stereochemistry. For related imidazole derivatives, monoclinic crystal systems (e.g., ) with unit cell dimensions (e.g., ) are reported .

Q. What spectroscopic techniques are critical for validating the purity of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (, exact mass 226.1195). FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm) . -NMR integration ratios (e.g., 3:1 for methyl vs. imidazole protons) ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in -NMR data for imidazole-containing derivatives?

- Methodology : Discrepancies in chemical shifts (e.g., δ 6.35–8.32 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Deuterated DMSO or CDCl can stabilize specific tautomers. For example, imidazole ring protons in DMSO-d show distinct splitting patterns due to hydrogen bonding . Advanced 2D NMR techniques (e.g., COSY, HSQC) map coupling interactions to resolve ambiguities .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodology : Catalytic optimization (e.g., Pd/C for hydrogenation) and solvent selection (e.g., THF for improved solubility) enhance yields. For example, refluxing in methanol with glacial acetic acid as a catalyst achieves >60% yield in imidazole Schiff base syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts like unreacted amines .

Q. How does computational modeling predict the bioactivity of this compound against enzymatic targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like cytochrome P450. For benzimidazole analogs, docking scores (e.g., −9.2 kcal/mol) correlate with inhibitory activity. MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental approaches validate the compound’s role in modulating biological pathways (e.g., antimicrobial activity)?

- Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains quantify antimicrobial potency. For imidazole derivatives, MIC values ≤25 µg/mL indicate significant activity. Flow cytometry further examines membrane disruption via propidium iodide uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.